molecular formula C19H23N7O2 B2904128 2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946242-99-5

2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2904128
CAS No.: 946242-99-5
M. Wt: 381.44
InChI Key: LPCAABOWZSMSMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . In silico docking and molecular dynamics simulations are also used for structure analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . The reactions are typically analyzed using techniques like NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are analyzed using techniques like IR and NMR spectroscopy . The compounds typically show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Mechanism of Action

The mechanism of action of similar compounds involves interaction with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders .

Safety and Hazards

Safety and hazards associated with similar compounds are typically assessed through in vitro and in vivo studies . For instance, some compounds have been observed to produce loss of cell viability of MCF-10A cells .

Future Directions

The future directions in the study of similar compounds involve the development of new drugs for the treatment of various neurological conditions . The promising lead compounds are identified through in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .

Properties

IUPAC Name

2-[4-[4-(4-methoxyanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-28-15-4-2-14(3-5-15)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCAABOWZSMSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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